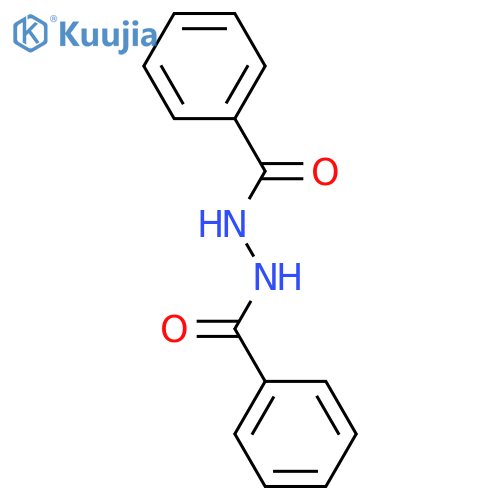

Rapid generation of N,N'-diacylhydrazines by I2 or Br2/hydrazine hydrate: a facile route to 1,3,4-oxadiazoles

,

Organic Chemistry: An Indian Journal,

2014,

10(1),

17-23